Cas no 1699441-74-1 (2-2-(aminomethyl)cyclopropylbenzonitrile)
2-2-(aminomethyl)cyclopropylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-2-(aminomethyl)cyclopropylbenzonitrile
- SCHEMBL15254853
- 2-(2-(aminomethyl)cyclopropyl)benzonitrile
- 2-[2-(aminomethyl)cyclopropyl]benzonitrile
- XLIIURMCULWNTP-UHFFFAOYSA-N
- EN300-1831251
- 1699441-74-1
-
- Inchi: 1S/C11H12N2/c12-6-8-3-1-2-4-10(8)11-5-9(11)7-13/h1-4,9,11H,5,7,13H2
- InChI Key: XLIIURMCULWNTP-UHFFFAOYSA-N
- SMILES: NCC1CC1C1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 172.100048391g/mol
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 49.8Ų
2-2-(aminomethyl)cyclopropylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831251-0.05g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1831251-0.1g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1831251-0.25g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1831251-0.5g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1831251-1.0g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-1831251-2.5g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1831251-5.0g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 5g |
$3687.0 | 2023-05-26 | ||
| Enamine | EN300-1831251-10.0g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 10g |
$5467.0 | 2023-05-26 | ||
| Enamine | EN300-1831251-1g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1831251-5g |
2-[2-(aminomethyl)cyclopropyl]benzonitrile |
1699441-74-1 | 5g |
$2443.0 | 2023-09-19 |
2-2-(aminomethyl)cyclopropylbenzonitrile Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-2-(aminomethyl)cyclopropylbenzonitrile
Introduction to 2-2-(aminomethyl)cyclopropylbenzonitrile (CAS No. 1699441-74-1)
2-2-(aminomethyl)cyclopropylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1699441-74-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzonitrile derivatives, characterized by a benzene ring substituted with a nitrile group and an amine-methylated cyclopropyl side chain. The unique structural motif of this molecule presents intriguing possibilities for its application in drug discovery and synthetic chemistry.
The molecular structure of 2-2-(aminomethyl)cyclopropylbenzonitrile consists of a benzene core linked to a nitrile group at the 2-position, with an amine-substituted methyl group attached to the 2-position of a cyclopropyl ring. This configuration imparts distinct electronic and steric properties, making it a versatile scaffold for medicinal chemists. The presence of both electron-withdrawing (nitrile) and electron-donating (amine) groups allows for fine-tuning of the compound's reactivity and binding affinity towards biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of benzonitrile derivatives due to their broad spectrum of biological activities. Studies have demonstrated that such compounds can exhibit properties ranging from antimicrobial to anti-inflammatory effects, depending on their structural modifications. The cyclopropyl moiety, in particular, is known to enhance binding affinity by introducing steric constraints that improve receptor interactions.
One of the most compelling aspects of 2-2-(aminomethyl)cyclopropylbenzonitrile is its potential as a building block for the development of novel therapeutic agents. The amine functionality provides a site for further chemical modification, allowing researchers to attach various pharmacophores or linkers that can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing biological activity.
Recent advancements in computational chemistry have further accelerated the exploration of CAS No. 1699441-74-1. Molecular modeling studies have suggested that this compound may interact with specific protein targets through both hydrophobic and hydrogen bonding interactions. The nitrile group, for instance, can engage in favorable interactions with polar residues in binding pockets, while the cyclopropyl ring can contribute to hydrophobic clustering. These insights have guided the design of analogs with enhanced potency and selectivity.
The synthesis of 2-2-(aminomethyl)cyclopropylbenzonitrile presents both challenges and opportunities for synthetic chemists. The incorporation of the cyclopropyl ring requires careful consideration of reaction conditions to ensure high yield and purity. However, modern synthetic methodologies have made significant strides in facilitating such transformations, making it more feasible to access complex derivatives like this one.
In the context of drug discovery, CAS No. 1699441-74-1 has been investigated for its potential applications in treating various diseases. Preliminary studies have shown promising results in models relevant to neurological disorders, where its ability to modulate neurotransmitter pathways could be exploited therapeutically. Additionally, its structural features make it a candidate for addressing inflammatory conditions by targeting key enzymes or receptors involved in the inflammatory cascade.
The benzonitrile scaffold is also known for its role in developing antimicrobial agents. The unique electronic properties of this moiety can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. By incorporating structural elements like the cyclopropyl group, researchers aim to enhance these effects while minimizing off-target interactions.
From a regulatory perspective, 2-2-(aminomethyl)cyclopropylbenzonitrile (CAS No. 1699441-74-1) must undergo rigorous testing to ensure safety and efficacy before any clinical application can be considered. Preclinical studies are essential to evaluate its pharmacokinetic profile, toxicity margins, and potential side effects. These studies provide critical data for regulatory agencies to assess whether the compound meets the necessary standards for human use.
The future directions for research on this compound are multifaceted. Continued exploration of its SAR profile will be crucial for identifying derivatives with improved therapeutic profiles. Additionally, advances in biocatalysis and green chemistry may offer more sustainable routes to its synthesis, reducing environmental impact while maintaining high yields.
In conclusion,CAS No 1699441-74-1 represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.
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